1,2lambda6,3-oxathiazinane-2,2-dione
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Overview
Description
Mechanism of Action
Target of Action
Oxathiazinane 2,2-dioxide is a compound that has been shown to possess antineoplastic properties, particularly in the treatment of pancreatic carcinoma . The primary targets of Oxathiazinane 2,2-dioxide are cancer cells from various entities, including breast, skin, pancreas, and colon .
Mode of Action
The mode of action of Oxathiazinane 2,2-dioxide involves its interaction with these cancer cells. It has been observed that Oxathiazinane 2,2-dioxide induces high levels of reactive oxygen species (ROS) in the treated cancer cell lines . This ROS induction is believed to drive cell death, thereby exhibiting its antineoplastic activity .
Biochemical Pathways
The biochemical pathways affected by Oxathiazinane 2,2-dioxide are primarily related to the generation and regulation of ROS within the cell . The compound’s ability to induce high ROS levels suggests that it may disrupt normal cellular redox homeostasis, leading to oxidative stress and subsequent cell death .
Result of Action
The result of Oxathiazinane 2,2-dioxide’s action is the induction of cell death in various cancer entities. This is achieved through the generation of high ROS levels, up to 110% in the treated cancer cell lines compared to untreated control cells . This indicates a correlation between the antineoplastic capacity of Oxathiazinane 2,2-dioxide and its ability to induce ROS .
Biochemical Analysis
Biochemical Properties
Oxathiazinane 2,2-dioxide has been shown to interact with various biomolecules, leading to significant biochemical reactions . It has been found to possess antineoplastic properties, indicating its potential role in inhibiting the growth and spread of cancer cells
Cellular Effects
In cellular processes, Oxathiazinane 2,2-dioxide has been observed to influence cell function significantly . It has demonstrated antineoplastic activity in different cancer entities, including breast, skin, pancreas, and colon cancer cell lines
Molecular Mechanism
It has been suggested that its antineoplastic and antibacterial properties may be driven by reactive oxygen species (ROS)
Temporal Effects in Laboratory Settings
Preliminary studies have shown that it induces high ROS levels in treated cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2lambda6,3-oxathiazinane-2,2-dione can be synthesized through a cyclization reaction involving 1,2lambda6,3-oxathiazine and 2-mercaptobenzothiazole . This intramolecular reaction forms a six-membered ring containing two heteroatoms.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically produced in controlled laboratory settings due to its specialized applications .
Chemical Reactions Analysis
Types of Reactions: 1,2lambda6,3-oxathiazinane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur or oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
1,2lambda6,3-oxathiazinane-2,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1,2lambda6,3-oxathiazine: A precursor in the synthesis of 1,2lambda6,3-oxathiazinane-2,2-dione.
2-mercaptobenzothiazole: Another sulfur-containing heterocycle with similar reactivity.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
oxathiazinane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c5-8(6)4-2-1-3-7-8/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYBICWLLTWQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
569650-27-7 |
Source
|
Record name | 1,2lambda6,3-oxathiazinane-2,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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